3-Amino-n-methyl-5-(1-methyl-1h-pyrazol-4-yl)benzamide
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Overview
Description
3-Amino-n-methyl-5-(1-methyl-1h-pyrazol-4-yl)benzamide is a compound that features a benzamide core substituted with an amino group, a methyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-n-methyl-5-(1-methyl-1h-pyrazol-4-yl)benzamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The pyrazole ring is then functionalized with a methyl group at the nitrogen atom and an amino group at the 3-position.
Coupling with Benzamide: The functionalized pyrazole is then coupled with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-n-methyl-5-(1-methyl-1h-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
3-Amino-n-methyl-5-(1-methyl-1h-pyrazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in disease processes.
Industrial Applications: It is used in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.
Mechanism of Action
The mechanism of action of 3-Amino-n-methyl-5-(1-methyl-1h-pyrazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1-phenylpyrazole: Similar in structure but with a phenyl group instead of a benzamide.
3-Amino-1-methyl-1H-pyrazole: Lacks the benzamide moiety.
5-Amino-3-methyl-1-phenylpyrazole: Similar but with different substitution patterns.
Uniqueness
3-Amino-n-methyl-5-(1-methyl-1h-pyrazol-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a pyrazole ring and specific functional groups makes it a valuable compound for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
3-amino-N-methyl-5-(1-methylpyrazol-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-14-12(17)9-3-8(4-11(13)5-9)10-6-15-16(2)7-10/h3-7H,13H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFFYMVLCYDOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=C1)C2=CN(N=C2)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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